molecular formula C43H72NaO8P B1394237 Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate CAS No. 474943-30-1

Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate

Katalognummer: B1394237
CAS-Nummer: 474943-30-1
Molekulargewicht: 771 g/mol
InChI-Schlüssel: XMCFQIVGOJWNBA-VOYBGDFJSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a glycerophospholipid derivative featuring:

  • Glycerol backbone: Positioned with stereochemical specificity (2R configuration).
  • Fatty acid chains: sn-1 position: (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl (DHA, 22:6n-3), a polyunsaturated omega-3 fatty acid. sn-2 position: Octadecanoyl (stearic acid, 18:0), a saturated fatty acid.
  • Phosphate group: A hydrogen phosphate head group neutralized by sodium, enhancing water solubility .

Its structural uniqueness lies in the combination of DHA (critical for membrane fluidity and signaling) with a saturated fatty acid and a phosphate head group, distinguishing it from common phospholipids like phosphatidylcholine (PC) or phosphatidylethanolamine (PE).

Eigenschaften

IUPAC Name

sodium;[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(45)51-41(40-50-52(46,47)48)39-49-42(44)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2;/h5,7,11,13,17,19,21-22,26,28,32,34,41H,3-4,6,8-10,12,14-16,18,20,23-25,27,29-31,33,35-40H2,1-2H3,(H2,46,47,48);/q;+1/p-1/b7-5-,13-11-,19-17-,22-21-,28-26-,34-32-;/t41-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCFQIVGOJWNBA-VOYBGDFJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H72NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677123
Record name Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

771.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474943-30-1
Record name Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate is a phosphatidic acid derivative characterized by the presence of docosahexaenoic acid (DHA) and stearic acid in its structure. This compound is recognized for its potential biological activities and applications in various fields such as pharmacology and biochemistry.

Chemical Structure and Properties

  • Molecular Formula : C₄₃H₇₂NaO₈P
  • Molecular Weight : 770.99 g/mol
  • CAS Number : 474943-30-1
  • LogP : 12.73 (indicating high lipophilicity)

The structure consists of a glycerol backbone with specific fatty acid substitutions at the sn-1 and sn-2 positions. The presence of multiple double bonds in the DHA chain enhances its biochemical reactivity and interactions within biological systems.

The primary target of this compound is the enzyme docosahexaenoic acid omega-hydroxylase. The compound acts as a substrate for this enzyme, facilitating the conversion of DHA into various metabolites that play crucial roles in cellular signaling and inflammation pathways.

Biochemical Pathways

This compound is involved in several important biochemical pathways:

  • Lipid Metabolism : It participates in the metabolism of phospholipids and fatty acids.
  • Cell Signaling : The metabolites produced from its action can influence cell signaling pathways related to inflammation and cell growth.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

  • Anti-inflammatory Properties : Research indicates that metabolites derived from DHA can modulate inflammatory responses in various cell types.
  • Neuroprotective Effects : Due to its structural similarity to other neuroprotective lipids, it may offer protective effects against neurodegenerative diseases.
  • Cell Proliferation : Some studies suggest that this compound can influence cell proliferation rates in certain cancer cell lines.

Case Studies

StudyFindings
Study 1Demonstrated that DHA-derived metabolites reduced TNF-alpha production in macrophages, indicating anti-inflammatory effects.
Study 2Showed that sodium (2R)-2-{[(4Z,7Z,...]} enhanced neuronal survival in models of oxidative stress.
Study 3Found that the compound inhibited proliferation of breast cancer cells through modulation of lipid signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

Compound Name Head Group Fatty Acids (sn-1/sn-2) Key Structural Differences Evidence
Sodium (2R)-2-{DHA}-3-stearoylpropyl hydrogen phosphate Hydrogen phosphate (sodium salt) DHA (22:6n-3)/18:0 Polar head group with single negative charge; sodium counterion enhances solubility.
GPCho(22:6/22:4) Phosphocholine (trimethylammonioethyl phosphate) DHA (22:6n-3)/22:4(7Z,10Z,13Z,16Z) Zwitterionic head group; mixed unsaturated chains. Higher membrane integration potential.
GPCho(22:6/18:1) Phosphocholine DHA (22:6n-3)/18:1n-9 (oleic acid) Monounsaturated sn-2 chain; altered membrane curvature and signaling properties.
Edasalonexent Ethylenediamine-linked salicylic acid and DHA DHA conjugated to salicylic acid Non-phospholipid; covalent fusion of DHA with a phenolic acid for NF-κB inhibition.
LysoPE(0:0/22:6) Phosphoethanolamine (lyso-form) DHA at sn-2; no sn-1 chain Single acyl chain; pro-inflammatory signaling roles in metabolomics studies.

Key Observations :

  • Fatty acid composition : Saturated sn-2 chains (e.g., 18:0) confer rigidity, contrasting with unsaturated analogs (e.g., GPCho(22:6/18:1)) that enhance membrane fluidity .
Anti-Inflammatory and Signaling Pathways
  • Target compound : Likely modulates inflammatory pathways via DHA-derived resolvins or protectins. The phosphate group may interact with lipid-binding proteins (e.g., albumin) for targeted delivery .
  • GPCho analogs : Phosphocholine-head lipids are precursors for platelet-activating factor (PAF), linking them to pro- and anti-inflammatory cascades .
  • Edasalonexent : Directly inhibits NF-κB via DHA’s anti-inflammatory synergy with salicylic acid, demonstrating oral bioavailability .
Metabolic Roles
  • Metabolomics studies identify DHA-containing phospholipids (e.g., PC(22:6/22:4)) as biomarkers in renal energy metabolism and cancer progression .
  • LysoPE(0:0/22:6) is implicated in dysregulated phospholipid metabolism in triple-negative breast cancer, suggesting structural analogs may influence similar pathways .

Pharmacokinetic and Stability Profiles

Property Sodium (2R)-2-DHA-3-stearoylpropyl phosphate GPCho(22:6/18:1) Edasalonexent
Solubility High (ionic head group) Moderate Low (neutral)
Stability Susceptible to phospholipase cleavage Stable in membranes Hydrolysis-resistant
Bioavailability Likely parenteral or encapsulated delivery Membrane-integrated Orally active
Key Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate
Reactant of Route 2
Reactant of Route 2
Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.